molecular formula C14H32N2 B167439 n,n,n',n'-Tetramethyl-1,10-decanediamine CAS No. 1938-62-1

n,n,n',n'-Tetramethyl-1,10-decanediamine

Cat. No. B167439
CAS RN: 1938-62-1
M. Wt: 228.42 g/mol
InChI Key: IHRMYWSNDPZDBA-UHFFFAOYSA-N
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Description

N,n,n’,n’-Tetramethyl-1,10-decanediamine is a chemical compound with the CAS Number: 1938-62-1. It has a molecular weight of 228.42 . The IUPAC name for this compound is N1,N~1~,N~10~,N~10~-tetramethyl-1,10-decanediamine .


Molecular Structure Analysis

The InChI code for N,n,n’,n’-Tetramethyl-1,10-decanediamine is 1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 . This indicates that the molecule consists of a decane chain with a tetramethylated diamine group at the 1 and 10 positions.


Physical And Chemical Properties Analysis

N,n,n’,n’-Tetramethyl-1,10-decanediamine is a solid or liquid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .

Scientific Research Applications

  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine

    • Application : This compound can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells . It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability .
    • Method of Application : The compound is added to the membrane material during its synthesis, providing functional groups that enhance its performance .
    • Results : The addition of this compound improves the anionic conductivity of the membrane and enhances its dimensional stability .
  • N,N,N’,N’-Tetramethyl-p-Phenylenediamine

    • Application : This compound has been used for the determination of the H+/O ratios of Complexes III and IV of the Liver Mitochondrial Respiratory Chain under Free Respiration Conditions .
    • Method of Application : The compound is added to the mitochondrial respiration medium, and its effects on the respiration rate are measured .
    • Results : The addition of this compound was found to decrease the H+/O ratio during the oxidation of succinate from 6 to the limiting values of 2 .

Safety And Hazards

N,n,n’,n’-Tetramethyl-1,10-decanediamine is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N,N',N'-tetramethyldecane-1,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMYWSNDPZDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetramethyldecane-1,10-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Cai, J Mukherjee, LMV Tillekeratne… - Bioorganic & medicinal …, 2007 - Elsevier
Both N,N′-(2,3-dihydroxybenzyl)-N,N,N′,N′-tetramethyl-1,6-hexanediamine dibromide (DTH, 6) and N,N′-(2,3-dihydroxybenzyl)-N,N,N′,N′-tetramethyl-1,10-decanediamine …
Number of citations: 8 www.sciencedirect.com
TV Barkhimer, JR Kirchhoff, RA Hudson… - Analytical and …, 2008 - Springer
The development of analytical methods for determining the cholinergic biomarkers acetylcholine (ACh) and choline (Ch) is important for assessing their role in neurological and …
Number of citations: 26 link.springer.com
J Jeong - 2022 - repository.kulib.kyoto-u.ac.jp
Sustainable Development Goals (SDGs) 1 are aims to achieve a better world for people and the planet. The United Nations (UN) announced the SDGs, at the 70th General Assembly in …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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